molecular formula C8H5BrClNO B13232065 4-Bromo-2-(chloromethoxy)benzonitrile

4-Bromo-2-(chloromethoxy)benzonitrile

Cat. No.: B13232065
M. Wt: 246.49 g/mol
InChI Key: ZEACSWZXKWQIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H5BrClNO It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, chlorine, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-(chloromethoxy)benzonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution to form 4-bromo-2-chlorobenzonitrile . This intermediate can then be further reacted with methanol and a suitable chlorinating agent to introduce the chloromethoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(chloromethoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The chloromethoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

  • Substitution reactions can yield various substituted benzonitriles.
  • Oxidation can produce benzoic acid derivatives.
  • Reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-Bromo-2-(chloromethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethoxy)benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-(chloromethoxy)benzonitrile is unique due to the presence of the chloromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various applications.

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

4-bromo-2-(chloromethoxy)benzonitrile

InChI

InChI=1S/C8H5BrClNO/c9-7-2-1-6(4-11)8(3-7)12-5-10/h1-3H,5H2

InChI Key

ZEACSWZXKWQIKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)OCCl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.